6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-14-11-19(24-20(22-14)25-13-16(12-21-25)26(27)28)23-15-7-9-18(10-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHQPSYOUOVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.387 g/mol. The compound features a pyrimidine core substituted with a nitro group and a phenoxyphenyl moiety, contributing to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Potential
Several studies have explored the anticancer potential of pyrazole derivatives. The compound under consideration has been noted for its ability to induce apoptosis in cancer cell lines. Research findings suggest that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer types, providing a pathway for further development as anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies indicate that these compounds can inhibit bacterial growth at low concentrations .
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that the tested compounds significantly reduced edema compared to control groups, showcasing their potential as therapeutic agents in inflammatory diseases .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that certain derivatives could reduce cell viability by over 70% at concentrations below 10 µM, indicating significant promise for further development in cancer therapy .
Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
